

# Application Note: IL-17-IN-3 for Inhibition of IL-6 Release

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### Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 stimulates various cell types, including fibroblasts, endothelial cells, and epithelial cells, to release a cascade of inflammatory mediators, notably Interleukin-6 (IL-6).[1][2][3] The transcription factor Retinoic acid receptor-related orphan receptor gamma t (RORyt) is essential for the differentiation of Th17 cells and the subsequent production of IL-17.[4][5] Consequently, inhibiting RORyt presents a promising therapeutic strategy for mitigating IL-17-driven inflammation.[5][6]

**IL-17-IN-3** is a potent and selective small molecule inhibitor of RORyt. By targeting RORyt, **IL-17-IN-3** effectively suppresses the Th17 pathway, leading to a reduction in IL-17A production. [6] This application note provides a detailed protocol for utilizing **IL-17-IN-3** in an in vitro IL-6 release assay using human rheumatoid arthritis synovial fibroblasts (RASF), a key cell type involved in inflammatory arthritis.

## **Principle of the Assay**

This assay quantifies the inhibitory effect of **IL-17-IN-3** on IL-17A-induced IL-6 production in cultured primary human RASF. Cells are pre-treated with varying concentrations of **IL-17-IN-3** before being stimulated with recombinant human IL-17A. The concentration of IL-6 released



into the cell culture supernatant is then measured using a standard enzyme-linked immunosorbent assay (ELISA). The resulting data can be used to determine the half-maximal inhibitory concentration (IC50) of **IL-17-IN-3**.

## **Data Presentation**

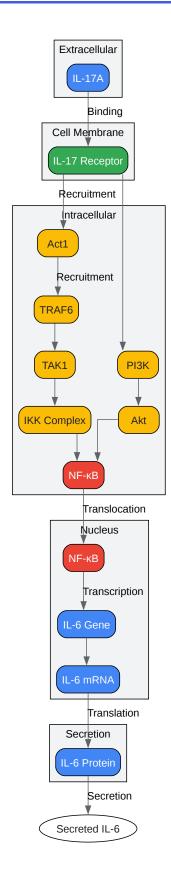
Table 1: Inhibitory Effect of IL-17-IN-3 on IL-17A-Induced IL-6 Release in RASF

IL-17-IN-3 Concentration (nM)	IL-6 Concentration (pg/mL)	Percent Inhibition (%)
0 (Vehicle Control, Unstimulated)	50.2 ± 5.1	-
0 (Vehicle Control, IL-17A Stimulated)	1580.5 ± 120.3	0
1	1345.8 ± 98.7	14.8
10	950.3 ± 75.2	39.9
50	520.1 ± 45.8	67.1
100	280.6 ± 30.1	82.2
500	95.7 ± 12.4	94.0
1000	60.3 ± 8.9	96.2

Data are presented as mean  $\pm$  standard deviation from a representative experiment performed in triplicate.

## **Signaling Pathway and Experimental Workflow**

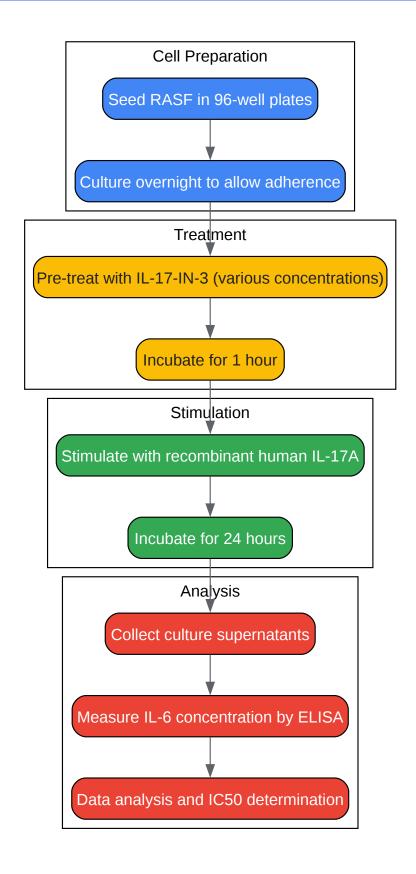




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Caption: IL-17A signaling pathway leading to IL-6 production.





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Caption: Experimental workflow for the IL-6 release assay.



# **Experimental Protocols Materials and Reagents**

- Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
- Fibroblast Growth Medium
- IL-17-IN-3
- Recombinant Human IL-17A
- Recombinant Human TNF-α (optional, for co-stimulation)
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 96-well flat-bottom cell culture plates
- Human IL-6 ELISA Kit
- Multichannel pipettes and sterile tips
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

## **Cell Culture**

- Culture RASF in Fibroblast Growth Medium in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
- Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 8 for experiments.

## **IL-6 Release Assay Protocol**



#### · Cell Seeding:

- Harvest RASF using Trypsin-EDTA and resuspend in fresh growth medium.
- Perform a cell count and adjust the cell density to 2 x 10<sup>5</sup> cells/mL.
- Seed 100 μL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.
- Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
- Compound Preparation and Pre-treatment:
  - Prepare a 10 mM stock solution of IL-17-IN-3 in DMSO.
  - Perform serial dilutions of the IL-17-IN-3 stock solution in growth medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
  - Include a vehicle control (medium with 0.1% DMSO).
  - After the overnight incubation, carefully aspirate the medium from the wells.
  - Add 100 μL of the prepared IL-17-IN-3 dilutions or vehicle control to the respective wells.
  - Incubate the plate for 1 hour at 37°C and 5% CO2.

#### Cell Stimulation:

- Prepare a working solution of recombinant human IL-17A in growth medium at a concentration of 100 ng/mL. The optimal concentration of IL-17A should be determined empirically but typically ranges from 10-50 ng/mL.
- $\circ$  Add 50  $\mu$ L of the IL-17A working solution to each well (final concentration 50 ng/mL), except for the unstimulated control wells.
- To the unstimulated control wells, add 50 μL of growth medium.
- Incubate the plate for 24 hours at 37°C and 5% CO2.



- Supernatant Collection and IL-6 Measurement:
  - After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.
  - Carefully collect the culture supernatants without disturbing the cell layer.
  - Measure the IL-6 concentration in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

## **Data Analysis**

- Calculate the mean and standard deviation for the IL-6 concentrations for each treatment group.
- The percent inhibition for each concentration of **IL-17-IN-3** is calculated as follows:

```
% Inhibition = 100 * (1 - ([IL-6]compound - [IL-6]unstimulated) / ([IL-6]stimulated - [IL-6]unstimulated))
```

- Plot the percent inhibition against the log concentration of **IL-17-IN-3**.
- Determine the IC50 value by performing a non-linear regression analysis using a fourparameter logistic curve fit.

## Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory activity of **IL-17-IN-3** on IL-17A-induced IL-6 release in primary human RASF. By targeting the RORyt-mediated Th17/IL-17 axis, **IL-17-IN-3** demonstrates potential as a therapeutic agent for IL-17-driven inflammatory diseases. The described assay is a robust method for characterizing the potency of RORyt inhibitors and can be adapted for screening and lead optimization in drug discovery programs.

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